molecular formula C19H13NO4 B12902483 1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one CAS No. 825633-24-7

1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one

Cat. No.: B12902483
CAS No.: 825633-24-7
M. Wt: 319.3 g/mol
InChI Key: KPMUNZIOJRIVPB-UHFFFAOYSA-N
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Description

1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is an aromatic compound with the molecular formula C19H13NO4 and a molecular weight of 319.31 g/mol . This compound belongs to the class of benzoylisoxazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation may produce carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

825633-24-7

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

1-[4-(3-benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethanone

InChI

InChI=1S/C19H13NO4/c1-12(21)13-7-9-15(10-8-13)18(22)16-11-24-20-17(16)19(23)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

KPMUNZIOJRIVPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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